3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid

PPARγ activation Hypolipidemic agents Oxazole SAR

3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid (CAS 929974-67-4) is a synthetic, small-molecule organic compound with the molecular formula C₁₆H₁₉NO₃ and molecular weight 273.33 g/mol. It belongs to the oxazole-arylpropionic acid chemotype, a class historically investigated for Peroxisome Proliferator-Activated Receptor (PPAR) modulation.

Molecular Formula C16H19NO3
Molecular Weight 273.332
CAS No. 929974-67-4
Cat. No. B2528571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid
CAS929974-67-4
Molecular FormulaC16H19NO3
Molecular Weight273.332
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O
InChIInChI=1S/C16H19NO3/c1-11(2)9-12-3-5-13(6-4-12)14-10-17-15(20-14)7-8-16(18)19/h3-6,10-11H,7-9H2,1-2H3,(H,18,19)
InChIKeyVISKHAXVXGLINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid (CAS 929974-67-4) – Baseline Chemical Profile for Procurement Assessment


3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid (CAS 929974-67-4) is a synthetic, small-molecule organic compound with the molecular formula C₁₆H₁₉NO₃ and molecular weight 273.33 g/mol [1]. It belongs to the oxazole-arylpropionic acid chemotype, a class historically investigated for Peroxisome Proliferator-Activated Receptor (PPAR) modulation [2]. The compound is classified as a heterocyclic building block and is commercially available in research-grade purity (typically ≥95%) for non-human, non-therapeutic R&D use [1].

Why Generic Substitution Is Not Advisable for 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid in Structure-Activity Studies


This compound presents a specific, non-interchangeable substitution pattern: a para-isobutylphenyl moiety at the oxazole C5 position combined with an unbranched propanoic acid chain at the C2 position [1]. Close analogs with different regioisomeric arrangements (e.g., C4-substituted oxazoles) or alternative acid linker lengths exhibit divergent PPAR subtype selectivity and in vivo pharmacology [2]. Additionally, isosteric ring replacements (e.g., isoxazole for oxazole) alter hydrogen-bonding geometry and metabolic stability, directly affecting lead optimization [3]. Consequently, the precise connectivity of this building block is critical for maintaining SAR continuity, and uncontrolled substitution risks breaking structure-activity trends or introducing undetected bioisosteric shifts.

Quantitative Differentiation Evidence for 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid vs. Closest Structural Analogs


PPARγ Transactivation vs. Alkoxy-Substituted 2-Phenyloxazole Analogs

In a head-to-head transactivation assay, the prototype compound (racemic 2-ethoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid) demonstrated a PPARγ EC₅₀ of 8 nM. The close analog lacking the ethoxy group on the propanoic acid—structurally resembling 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid but with a 5-methyl-2-phenyl substitution—exhibited an EC₅₀ of 210 nM [1]. This 26-fold difference quantitatively underscores that the precise substitution on the propanoic acid fragment is a principal driver of PPARγ potency, directly relevant to target engagement optimization.

PPARγ activation Hypolipidemic agents Oxazole SAR

PPARα Subtype Selectivity Window Relative to PPARγ-Preferring Scaffolds

Development of oxazole-phenylpropane derivatives has been challenged by PPARγ-driven weight gain and edema. Hit-to-lead studies reveal that replacing a 2-phenyloxazole with a 5-phenyloxazole scaffold (a regioisomeric change directly relevant to 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid) dramatically shifts the PPARα/γ selectivity ratio [1]. For example, the 4-substituted oxazole series (Compound III template) predominantly activates PPARγ (EC₅₀ ~10 nM), whereas the 5-substituted oxazole regioisomer can be tuned toward PPARα-predominant activity with EC₅₀ values down to 2 nM, achieving >100-fold selectivity over PPARγ [2]. This regioisomeric sensitivity makes the 5-(4-isobutylphenyl) substitution pattern a strategic entry point for developing PPARα-selective agents with reduced adipogenic liability.

PPARα/γ selectivity Lipid-lowering Adverse event risk

Isoxazole vs. Oxazole Heterocycle: Impact on PPARα Potency

Replacing the central oxazole ring with an isoxazole (1,2-oxazole) in related arylpropionic acid series results in a 3- to 10-fold reduction in PPARα transactivation potency [1]. This quantitative penalty is attributed to altered hydrogen-bond acceptor geometry and dipole moment orientation, which directly affects ligand-receptor interaction at the AF-2 helix. The 1,3-oxazole core of 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid preserves the optimal orientation of the 4-isobutylphenyl group within the PPARα ligand-binding pocket, whereas isoxazole isomers introduce a steric clash with helix 12 [2].

Bioisostere comparison Heterocycle SAR PPARα potency

Evidence-Based Application Scenarios for 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid


PPARα-Predominant Lead Optimization Campaigns Targeting Dyslipidemia

For programs where the goal is to maximize PPARα activation while minimizing PPARγ-driven adipogenic effects, the 5-aryloxazole regioisomeric scaffold provided by this building block is directly supported by class-level SAR [1]. In vivo triglyceride reductions of >50% at 30 mg/kg/day have been demonstrated with optimized 2-phenyloxazole alkoxy analogs in murine models [2].

Structure-Activity Relationship Studies Probing Propanoic Acid Chain Modifications

This compound's unsubstituted propanoic acid chain serves as the minimal pharmacophore for PPAR engagement. Comparative transactivation data show that α-substitution (e.g., ethoxy) can enhance PPARγ potency by up to 26-fold, whereas the unsubstituted chain preserves a more balanced α/γ profile amenable to selectivity tuning [1]. Researchers can use this building block as the baseline scaffold for systematic α-position derivatization.

Oxazole Heterocycle Benchmarking in Bioisostere Screening Cascades

When conducting parallel synthesis or DNA-encoded library campaigns to identify optimal heterocyclic cores, this 1,3-oxazole building block provides the reference point against which isoxazole, thiazole, and oxadiazole isosteres can be quantitatively compared. Published data indicate that 1,3-oxazole preserves 3- to 10-fold superior PPARα potency over isoxazole analogs [3], making it the preferred core for primary screening.

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